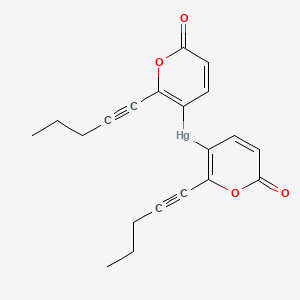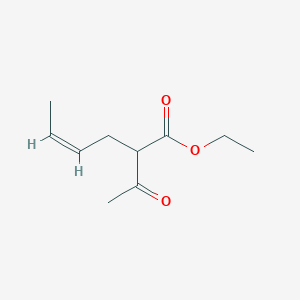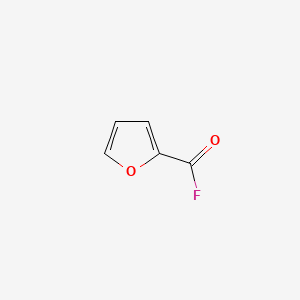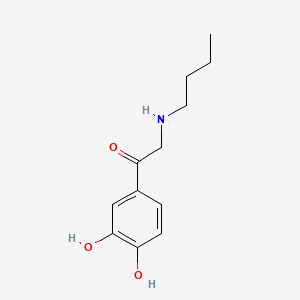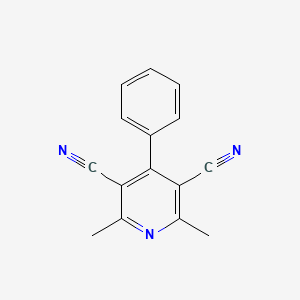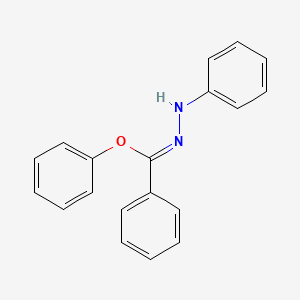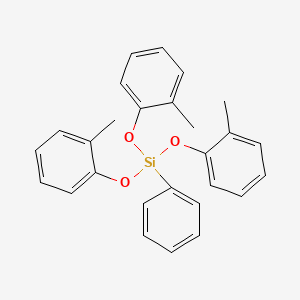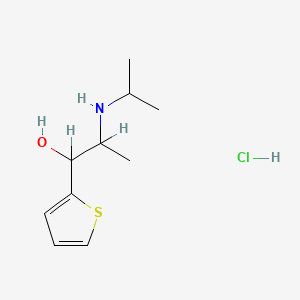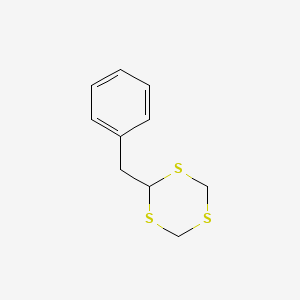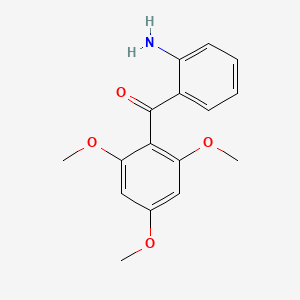
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C16H17NO4. It contains a primary amine group and a ketone group, along with three methoxy groups attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of Lewis base catalysis, such as tris(2,4,6-trimethoxyphenyl)phosphine, which can catalyze various reactions including oxa-Michael reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Similar structure with additional amine groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three methoxy groups on the aromatic ring.
Uniqueness
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to its combination of a primary amine group and a ketone group, along with three methoxy groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
34192-75-1 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
(2-aminophenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO4/c1-19-10-8-13(20-2)15(14(9-10)21-3)16(18)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3 |
InChIキー |
WSIKHBNYAZXTHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


